(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole

Description

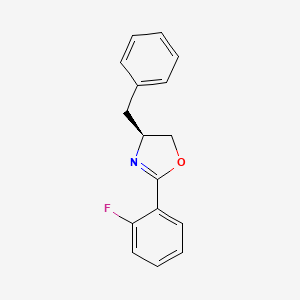

(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative characterized by a stereogenic center at the C4 position. The compound features a benzyl group at the 4-position and a 2-fluorophenyl substituent at the 2-position of the oxazole ring. This structure places it within the broader class of 4,5-dihydro-1,3-oxazoles (oxazolines), which are widely employed in asymmetric catalysis and medicinal chemistry due to their ability to act as chiral ligands or intermediates .

Properties

Molecular Formula |

C16H14FNO |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

(4S)-4-benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C16H14FNO/c17-15-9-5-4-8-14(15)16-18-13(11-19-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2/t13-/m0/s1 |

InChI Key |

DLOMMWMYZPIYHQ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3 |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a fluorophenyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group makes it particularly useful in fluorescence-based assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate specific signaling pathways, resulting in therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, stereochemical, and functional differences between (4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole and related oxazole derivatives:

Structural and Functional Insights

Substituent Effects: The 2-fluorophenyl group in the target compound distinguishes it from analogs with non-fluorinated aryl or alkyl substituents. Fluorine’s electronegativity may enhance oxidative stability and influence π-π stacking interactions in catalytic systems . Dimeric analogs (e.g., propanediyl- or pentanediyl-linked bis-oxazolines) exhibit enhanced chelating capacity, making them superior for stabilizing metal complexes in asymmetric reactions compared to monomeric derivatives .

Stereochemical Complexity :

- Compounds with dual stereocenters (e.g., (4S,4′S)-propanediyl-bis-oxazoline) enable precise control over chiral environments in catalysis, whereas the single stereocenter in the target compound may limit conformational flexibility .

Biological Activity :

- Etoxazole, a commercial agrochemical, demonstrates the importance of fluorinated oxazolines in pest control. Its difluorophenyl and tert-butyl groups contribute to its lipophilicity and target specificity .

Catalytic Performance :

- Pyridinyl-substituted oxazolines (e.g., (4S)-4-benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole) show enhanced activity in cross-coupling reactions due to the electron-deficient pyridine ring, a feature absent in the target compound .

Research Findings

- Asymmetric Alkylation : Serine-derived oxazolines, including benzyl-substituted variants, have demonstrated high enantioselectivity (>90% ee) in alkylation reactions, suggesting the target compound could perform similarly .

- Crystallographic Data : Single-crystal X-ray structures of related oxazolines (e.g., (4S)-4-(1-hydroxy-1-methylethyl)-2-ferrocenyl-4,5-dihydro-1,3-oxazole) reveal planar oxazole rings and well-defined chiral centers, critical for rational ligand design .

- Synthetic Utility : The use of oxazoline intermediates in Telmisartan synthesis (an antihypertensive drug) highlights their role in streamlining multi-step pharmaceutical processes .

Biological Activity

(4S)-4-Benzyl-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group and a fluorophenyl moiety attached to a dihydro-oxazole ring system. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. A review highlighted that oxazole compounds demonstrate antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 100 µg/ml |

| 5-ethylsulphonyl-benzoxazole derivatives | Gram-positive and Gram-negative bacteria | 250 - 7.81 µg/ml |

The compound has shown effective inhibition against Staphylococcus aureus , a clinically significant pathogen known for its multidrug resistance .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to specific structural features. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to bacterial targets. Studies on related compounds suggest that modifications in the benzyl group can lead to variations in biological activity.

Case Study: SAR Analysis

In a study examining various oxazole derivatives:

- Compounds with electron-withdrawing groups (like fluorine) exhibited enhanced antibacterial activity.

- The introduction of bulky substituents on the oxazole ring improved selectivity against bacterial strains while reducing toxicity to human cells .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound may have potential applications in treating infections caused by resistant bacterial strains. The compound's ability to inhibit bacterial cell division proteins such as FtsZ suggests it could serve as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.